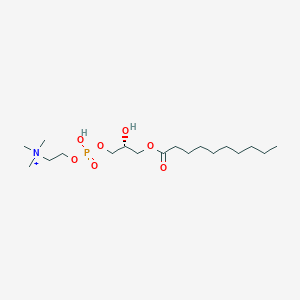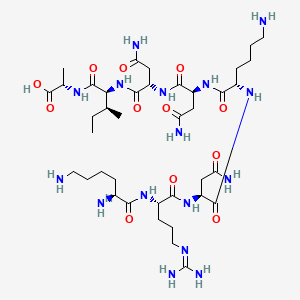![molecular formula C11H14N2O B1599486 (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide CAS No. 75985-52-3](/img/structure/B1599486.png)
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Overview
Description
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide , commonly referred to as PEAC , is a chiral aziridine compound . It features a cyclic amide ring (aziridine) with a phenylethyl substituent. The compound’s stereochemistry is specified by the (2R) configuration, indicating that the chiral center is at the second carbon atom.
Synthesis Analysis
The synthesis of PEAC involves several steps, including ring closure to form the aziridine ring. Methods for its synthesis may vary, but common approaches include aziridination of alkenes , cyclization of amine precursors , or enantioselective synthesis using chiral reagents. Researchers have explored both chemical and enzymatic routes to obtain PEAC.
Molecular Structure Analysis
PEAC’s molecular formula is C₁₀H₁₄N₂O , and its structural formula is as follows:
H
|
H--C--N--C--O
| |
H C
|
C
|
C
|
H
The aziridine ring (three-membered cyclic amide) is central to its structure, with the phenylethyl group attached to one of the nitrogen atoms.
Chemical Reactions Analysis
PEAC can participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the amide bond to yield the corresponding carboxylic acid and amine.
- Reductive Amination : Conversion of the carbonyl group to an amine using reducing agents.
- Ring-Opening Reactions : Opening of the aziridine ring under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : PEAC typically melts around 100-110°C .
- Solubility : It is soluble in polar solvents (e.g., water, methanol) due to the amide group.
- Stability : PEAC is relatively stable under ambient conditions.
Safety And Hazards
- Toxicity : Limited data are available regarding PEAC’s toxicity. Researchers should conduct thorough toxicity studies.
- Handling Precautions : Standard laboratory precautions apply when handling PEAC.
Future Directions
- Biological Activity : Investigate PEAC’s potential as a drug candidate (e.g., anticancer, antimicrobial, or enzyme inhibitor).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its activity or selectivity.
- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.
- Clinical Trials : If promising, move toward preclinical and clinical studies.
properties
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-SQMUNVKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426950 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
CAS RN |
75985-52-3 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-[(1R)-α-Methylbenzyl]-2-aziridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)






